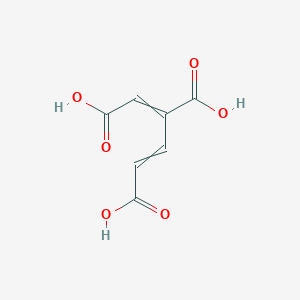
Buta-1,3-diene-1,2,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buta-1,3-diene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C7H6O6 It is a tricarboxylic acid derivative of butadiene, characterized by the presence of three carboxyl groups attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,2,4-tricarboxylic acid can be synthesized through various synthetic routes. One common method involves the oxidation of butadiene derivatives. For example, the oxidation of butadiene with suitable oxidizing agents can yield the desired tricarboxylic acid. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective formation of the tricarboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-diene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tricarboxylic acid into corresponding alcohols or other reduced forms.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like palladium, nickel, and platinum are often employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Buta-1,3-diene-1,2,4-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of buta-1,3-diene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The carboxyl groups can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Butane-1,2,4-tricarboxylic acid: Similar in structure but lacks the conjugated diene system.
Cis,cis-muconic acid: Another tricarboxylic acid with a different arrangement of carboxyl groups.
Uniqueness
Buta-1,3-diene-1,2,4-tricarboxylic acid is unique due to its conjugated diene system, which imparts distinct chemical properties and reactivity. This feature differentiates it from other tricarboxylic acids and makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
109467-28-9 |
|---|---|
Molecular Formula |
C7H6O6 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
buta-1,3-diene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
KJOVGYUGXHIVAY-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
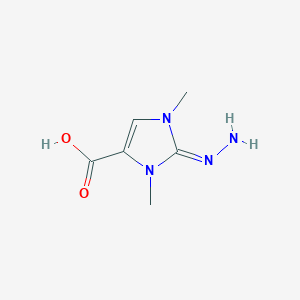
![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
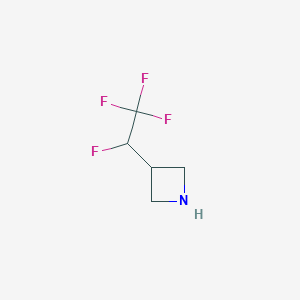
![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)
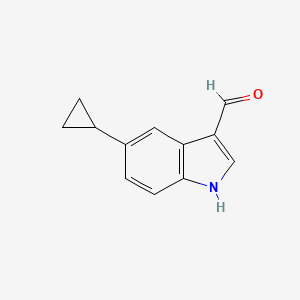
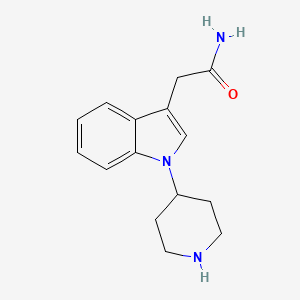
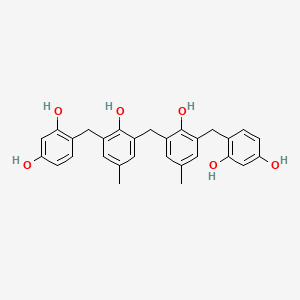
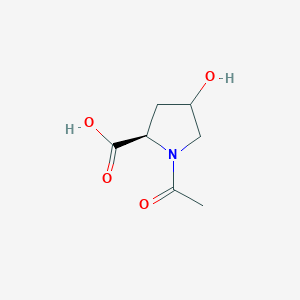

![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
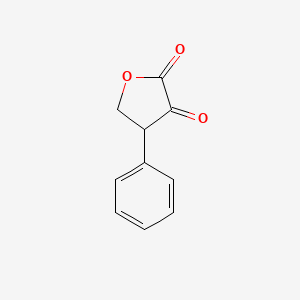
methyl]pyrrolidine](/img/structure/B12827756.png)
